REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[C:12]1([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:17]=[CH:16][C:15]([CH:18]([C:20](C(Br)C2C=CC(C3C=CC=CC=3)=CC=2)=O)Br)=[CH:14][CH:13]=1>C(Cl)(Cl)Cl>[C:12]1([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[CH:13]=[CH:14][C:15]([C:18]2[N:1]=[C:2]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[CH:4][N:3]3[CH:20]=2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC2=CC=CC=C12
|
Name
|
[(1,1'-biphenyl)-4-yl]-bromomethyl-ketone
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(Br)C(=O)C(C1=CC=C(C=C1)C1=CC=CC=C1)Br)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off at atmospheric pressure
|
Type
|
EXTRACTION
|
Details
|
After extracting with 500 ml
|
Type
|
CUSTOM
|
Details
|
of methylene chloride and evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
a residue was obtained which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized from ethylene glycol monomethylether
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2N(C=CC3=CC=CC=C23)C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |